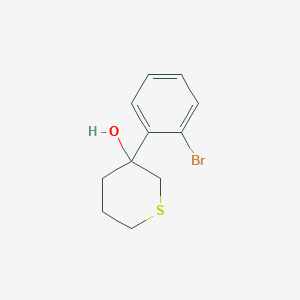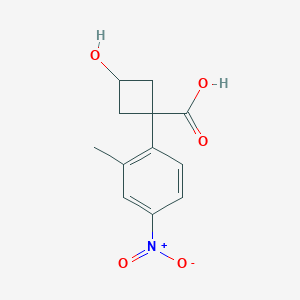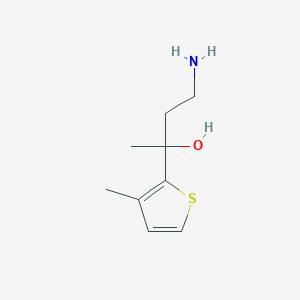
4-Amino-2-(3-methylthiophen-2-yl)butan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-2-(3-methylthiophen-2-yl)butan-2-ol: is an organic compound with the molecular formula C₉H₁₅NOS It is characterized by the presence of an amino group, a hydroxyl group, and a thiophene ring substituted with a methyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(3-methylthiophen-2-yl)butan-2-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving sulfur and a suitable diene precursor.
Substitution Reaction: The methyl group is introduced to the thiophene ring via a Friedel-Crafts alkylation reaction.
Amino Group Introduction: The amino group is added through a nucleophilic substitution reaction, often using ammonia or an amine derivative.
Hydroxyl Group Addition: The hydroxyl group is introduced via a reduction reaction, typically using a reducing agent such as lithium aluminum hydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming a hydrocarbon derivative.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents such as alkyl halides are employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbon derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
Chemistry: 4-Amino-2-(3-methylthiophen-2-yl)butan-2-ol is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential interactions with enzymes and receptors, making it a candidate for drug discovery and development.
Medicine: The compound’s structural features make it a potential candidate for the development of therapeutic agents, particularly in the treatment of neurological disorders and inflammatory diseases.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 4-Amino-2-(3-methylthiophen-2-yl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups enable the compound to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The thiophene ring contributes to the compound’s lipophilicity, facilitating its passage through biological membranes and enhancing its bioavailability.
相似化合物的比较
4-Amino-2-methylbutan-2-ol: This compound shares the amino and hydroxyl groups but lacks the thiophene ring, resulting in different chemical and biological properties.
3-Hydroxy-3-methylbutylamine: Similar in having an amino and hydroxyl group but differs in the overall structure and functional group positioning.
4-Amino-2-hydroxy-2-methylbutane: Another similar compound with variations in the positioning of functional groups.
Uniqueness: 4-Amino-2-(3-methylthiophen-2-yl)butan-2-ol is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in the synthesis of complex molecules and in the study of structure-activity relationships in medicinal chemistry.
属性
分子式 |
C9H15NOS |
|---|---|
分子量 |
185.29 g/mol |
IUPAC 名称 |
4-amino-2-(3-methylthiophen-2-yl)butan-2-ol |
InChI |
InChI=1S/C9H15NOS/c1-7-3-6-12-8(7)9(2,11)4-5-10/h3,6,11H,4-5,10H2,1-2H3 |
InChI 键 |
OIOJGBPADWKAPR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC=C1)C(C)(CCN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


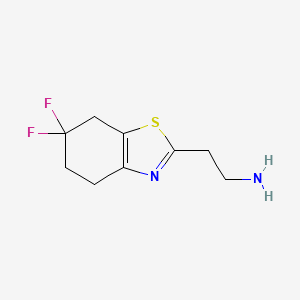
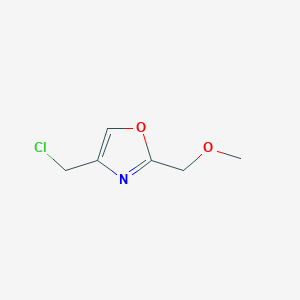

![[3-(Hydroxymethyl)pyrrolidin-2-yl]methanol](/img/structure/B13194086.png)
![N-[6-hydroxy-1-(2-methoxyethyl)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]benzamide](/img/structure/B13194093.png)
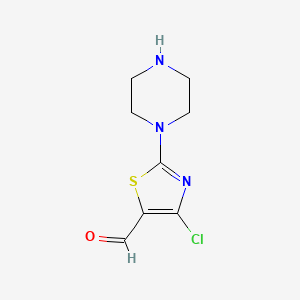

![3-(2-Aminoethyl)-5-[(2-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13194099.png)
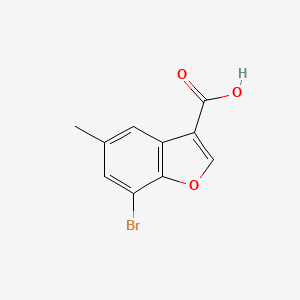
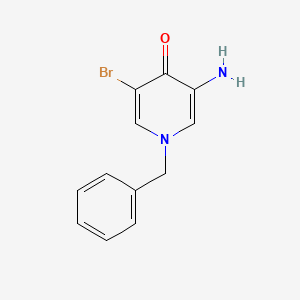

(propan-2-yl)amine](/img/structure/B13194122.png)
